![molecular formula C20H17N3O3 B6069549 4-(1,3-benzodioxol-5-yl)-3-methyl-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6069549.png)
4-(1,3-benzodioxol-5-yl)-3-methyl-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For instance, the synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones involves a one-pot strategy from pyrazolo[3,4-b]pyridin-6-ones, obtained by reacting 5-aminopyrazoles with 4-arylidene-2-phenyloxazol-5(4H)-ones (azlactones) under solvent-free conditions .Chemical Reactions Analysis
The chemical reactions involving this compound are not specifically mentioned in the available literature .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would typically include its molecular weight, solubility, melting point, boiling point, and spectral data (IR, NMR, MS). Unfortunately, specific physical and chemical properties for this compound are not available .Scientific Research Applications
Neuroscience Research
This compound’s structure suggests it could interact with various neurotransmitter systems. Similar compounds have been studied for their effects on monoaminergic systems, where they bind to dopamine, serotonin, and norepinephrine transporters and inhibit the reuptake of these neurotransmitters . This application is crucial for understanding psychiatric disorders and developing new treatments.
Cancer Research
Compounds with the 1,3-benzodioxol moiety have shown activity against various cancer cell lines. A series of 1-benzo[1,3]dioxol-5-yl-indoles, which share a part of the core structure with our compound of interest, have been synthesized and evaluated for their anticancer activity against prostate, pancreatic, and acute lymphoblastic leukemia cancer cell lines . This suggests potential applications in designing anticancer drugs.
Toxicology
Due to the structural similarities with synthetic cathinones, this compound could be used in toxicological studies to understand the effects of new psychoactive substances and their metabolites on human health .
Drug Policy and Regulation
Research into compounds like 4-(1,3-benzodioxol-5-yl)-3-methyl-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one can inform drug policy and regulation. Studies on its effects and potential for abuse can lead to its classification as a controlled substance, as has happened with similar compounds .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-3-methyl-1-phenyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c1-12-19-15(13-7-8-16-17(9-13)26-11-25-16)10-18(24)21-20(19)23(22-12)14-5-3-2-4-6-14/h2-9,15H,10-11H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDMXMJWVWDWJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(CC(=O)N2)C3=CC4=C(C=C3)OCO4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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